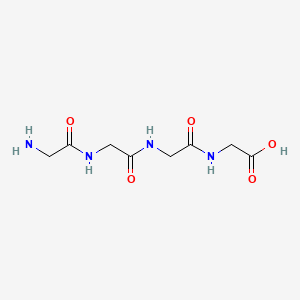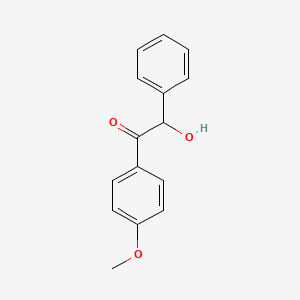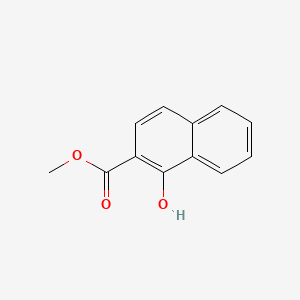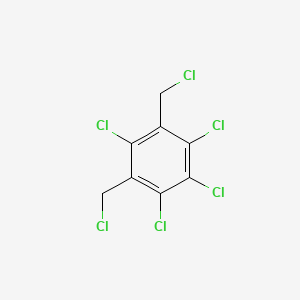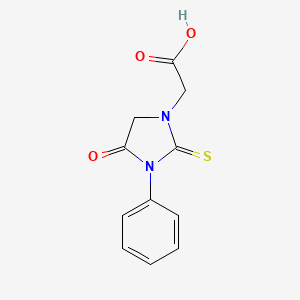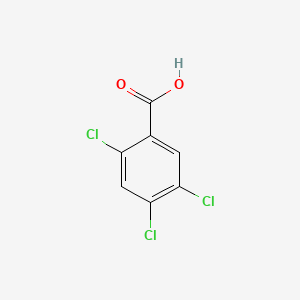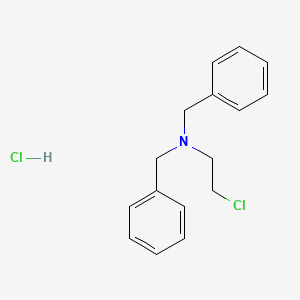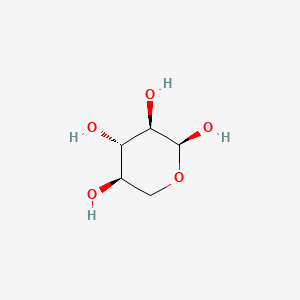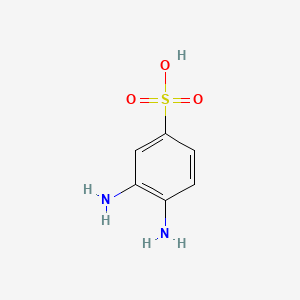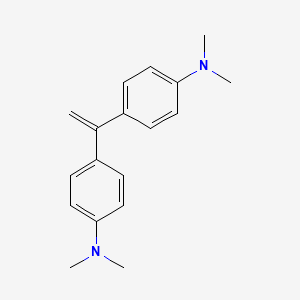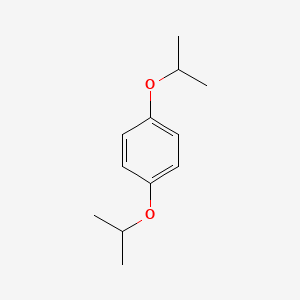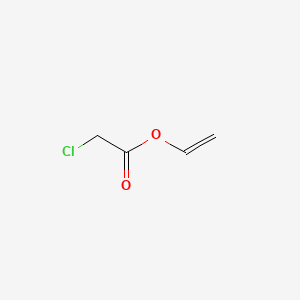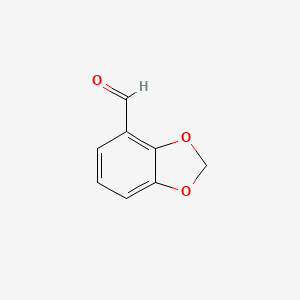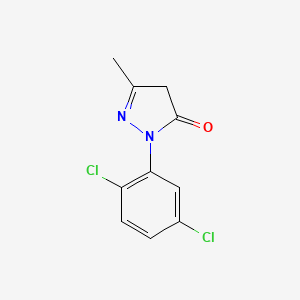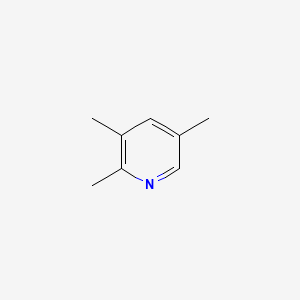
2,3,5-Trimethylpyridine
Übersicht
Beschreibung
2,3,5-Trimethylpyridine, also known as 2,3,5-Collidine, is a clear colorless to very slightly yellow liquid . It has a molecular formula of C8H11N and a molecular weight of 121.1796 .
Synthesis Analysis
2,3,5-Trimethylpyridine can be synthesized from 3-amino-2-methylpropenal and methylethylketone . Another synthesis method involves the use of 2,3,5-trimethylpyridine as the starting material . The synthetic route contains five steps including N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation .Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethylpyridine consists of a pyridine ring with three methyl groups attached at the 2nd, 3rd, and 5th positions . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In the presence of copper nitrate, hydrothermal reactions of 2,3,5-trimethylpyridine yield two pyridinecarboxylates, 3,5-dimethyl-2-pyridinecarboxylate and 3-methyl-2,5-pyridine dicarboxylate . The in situ generated pyridinecarboxylates are derived from copper-mediated stepwise oxidation of 2- or/and 5-methyl groups on the pyridine by nitrate in acidic aqueous solution .Physical And Chemical Properties Analysis
2,3,5-Trimethylpyridine has a density of 0.931 g/mL at 25 °C and a boiling point of 184 °C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
1. Hydrothermal In Situ Ligand Reaction
- Application Summary: 2,3,5-Trimethylpyridine (also known as 2,3,5-tmpy) is used in hydrothermal reactions to yield two pyridinecarboxylates, 3,5-dimethyl-2-pyridinecarboxylate (2-dmpya) and 3-methyl-2,5-pyridine dicarboxylate (2,5-mpyda), in the presence of copper nitrate .
- Methods of Application: The in situ generated pyridinecarboxylates are derived from copper-mediated stepwise oxidation of 2- or/and 5-methyl groups on the pyridine by nitrate in acidic aqueous solution . The selectivity might be due to the different electronic distribution resulting from the asymmetric substitution on the aromatic ring and steric hindrance between two neighboring methyl groups .
- Results or Outcomes: The hydrothermal reactions of 2,3,5-trimethylpyridine yielded two pyridinecarboxylates, which are derived from copper-mediated stepwise oxidation . This process has potential applications in catalysis and synthesis of new compounds .
2. Omeprazole Intermediate
- Application Summary: 2,3,5-Trimethylpyridine (also known as 2,3,5-Collidine) is used as an intermediate in the production of Omeprazole, a drug involved in proton pump inhibitors to block the production of stomach acid .
- Results or Outcomes: The use of 2,3,5-Trimethylpyridine in the synthesis of Omeprazole has led to the production of a widely used drug for the treatment of digestive tract ulcers .
3. Manufacture of Vitamin D3
- Application Summary: 2,3,5-Trimethylpyridine, also known as 2,3,5-Collidine, is used in the manufacture of Vitamin D3 .
- Results or Outcomes: The use of 2,3,5-Trimethylpyridine in the synthesis of Vitamin D3 has led to the production of a widely used vitamin for the maintenance of good health .
4. High-Performance Liquid Chromatography (HPLC) Column Separation
- Application Summary: 2,3,5-Trimethylpyridine is used in the separation process on Newcrom R1 HPLC column .
- Results or Outcomes: The use of 2,3,5-Trimethylpyridine in the separation process on Newcrom R1 HPLC column has led to the production of a widely used method for the separation of complex mixtures in analytical chemistry .
5. Synthesis of 2,3,5-Trimethylpyridine
- Application Summary: 2,3,5-Trimethylpyridine is synthesized from other organic compounds for use in various chemical reactions .
- Results or Outcomes: The synthesis of 2,3,5-Trimethylpyridine has led to the production of a compound that is widely used in various chemical reactions .
6. High-Performance Liquid Chromatography (HPLC) Column Separation
- Application Summary: 2,3,5-Trimethylpyridine is used in the separation process on Newcrom R1 HPLC column .
- Results or Outcomes: The use of 2,3,5-Trimethylpyridine in the separation process on Newcrom R1 HPLC column has led to the production of a widely used method for the separation of complex mixtures in analytical chemistry .
Safety And Hazards
2,3,5-Trimethylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers
Eigenschaften
IUPAC Name |
2,3,5-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)8(3)9-5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYHSKONPJXCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219734 | |
| Record name | 2,3,5-Trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethylpyridine | |
CAS RN |
695-98-7 | |
| Record name | 2,3,5-Trimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRIMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33642OT638 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

